molecular formula C21H20ClN3O2 B10944694 N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10944694
M. Wt: 381.9 g/mol
InChI Key: BLYCTYPCLNEXMD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chlorinated pyrazole ring, and a benzamide moiety.

Preparation Methods

The synthesis of N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Chlorination: The addition of chlorine atoms to the pyrazole ring.

    Amidation: The formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide can be compared to other similar compounds, such as:

    N-(4-acetylphenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide: Lacks the dimethyl groups on the pyrazole ring.

    N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide: Contains an ethyl group instead of a methyl group.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H20ClN3O2/c1-13-20(22)14(2)25(24-13)12-16-5-4-6-18(11-16)21(27)23-19-9-7-17(8-10-19)15(3)26/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

BLYCTYPCLNEXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C)Cl

Origin of Product

United States

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